N-(4-Butyl-2-nitrophenyl)acetamide
Description
N-(4-Butyl-2-nitrophenyl)acetamide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetamide, where the acetamide group is substituted with a 4-butyl-2-nitrophenyl group
Properties
IUPAC Name |
N-(4-butyl-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-5-10-6-7-11(13-9(2)15)12(8-10)14(16)17/h6-8H,3-5H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHAVEZHZLGQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074601 | |
| Record name | Acetamide, N-(4-butyl-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-21-6 | |
| Record name | N-(4-Butyl-2-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-butyl-2-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-butyl-2-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, N-(4-butyl-2-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-butyl-2-nitrophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(4-BUTYL-2-NITROPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ46UP59Q3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butyl-2-nitrophenyl)acetamide typically involves the reaction of 4-butyl-2-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for a specific period. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Butyl-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: The major product is N-(4-Butyl-2-aminophenyl)acetamide.
Scientific Research Applications
N-(4-Butyl-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Butyl-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
N-(4-Butylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
N-(4-Nitrophenyl)acetamide: Lacks the butyl group, which can affect its solubility and reactivity.
Uniqueness
N-(4-Butyl-2-nitrophenyl)acetamide is unique due to the presence of both the butyl and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can lead to unique interactions with molecular targets and distinct applications in various fields .
Biological Activity
N-(4-Butyl-2-nitrophenyl)acetamide is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound features a butyl group and a nitro group attached to a phenyl ring, which is further connected to an acetamide moiety. This unique combination of functional groups can influence its chemical reactivity and biological interactions. The nitro group may undergo bioreduction, leading to reactive intermediates that can interact with various cellular components, potentially eliciting diverse biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitro group can be reduced to form reactive species that may participate in redox reactions or bind to biomolecules, thereby influencing cellular processes such as:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with receptors, altering signaling pathways.
- Antioxidant activity : Preliminary studies suggest potential antioxidant properties, which could mitigate oxidative stress in cells .
Antioxidant and Antiproliferative Effects
Research has indicated that derivatives of acetamides, including those similar to this compound, exhibit antioxidant activity. For example, studies have shown that certain acetamide derivatives can scavenge free radicals and reduce reactive oxygen species (ROS) production in macrophage cell lines. These effects are crucial for protecting cells from oxidative damage .
In a particular study focusing on related compounds, it was found that derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy. The evaluation included assays measuring cell viability (MTT assay) and the brine shrimp test for cytotoxicity .
Comparison with Similar Compounds
A comparative analysis highlights the unique characteristics of this compound against structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-Butylphenyl)acetamide | Lacks nitro group | Different reactivity |
| N-(4-Nitrophenyl)acetamide | Lacks butyl group | Altered solubility and reactivity |
| N-(4-tert-butyl-2-nitrophenyl)acetamide | Contains tert-butyl instead of butyl | Potentially different pharmacokinetics |
The presence of both the butyl and nitro groups in this compound confers distinct biological properties that may not be present in its analogs.
Research Findings
Recent studies have focused on the synthesis and evaluation of various acetamide derivatives, including this compound. These studies typically employ high-performance liquid chromatography (HPLC) for metabolic profiling and assess biological activity through various assays. Notable findings include:
- Antioxidant Activity : Compounds showed significant scavenging activity against ABTS radicals.
- Cell Viability : No cytotoxic effects were observed on J774.A1 macrophages at tested concentrations.
- Reactive Species Reduction : The compound demonstrated a capacity to reduce nitric oxide production in stimulated macrophages, indicating potential anti-inflammatory properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
